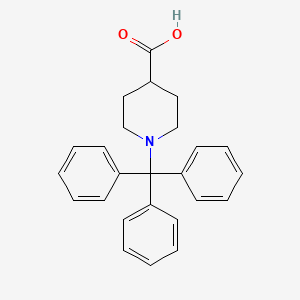

1-Tritylpiperidine-4-carboxylic acid

Beschreibung

1-Tritylpiperidine-4-carboxylic acid is a piperidine derivative featuring a trityl (triphenylmethyl) group at the 1-position and a carboxylic acid moiety at the 4-position. The trityl group, a bulky aromatic substituent, significantly influences the compound’s physicochemical properties, including solubility and steric hindrance. This compound is likely used as an intermediate in organic synthesis or medicinal chemistry, where the trityl group may act as a protective group for the piperidine nitrogen [1][12].

Eigenschaften

Molekularformel |

C25H25NO2 |

|---|---|

Molekulargewicht |

371.5 g/mol |

IUPAC-Name |

1-tritylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C25H25NO2/c27-24(28)20-16-18-26(19-17-20)25(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20H,16-19H2,(H,27,28) |

InChI-Schlüssel |

WGNUUNAZXFEOKE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Tritylpiperidine-4-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for the development of potent inhibitors targeting specific biological pathways.

Case Study: LIMK2 Inhibitors

Recent research has identified 1-Tritylpiperidine-4-carboxylic acid derivatives as potential inhibitors of LIMK2, an enzyme implicated in several diseases, including cancer. These compounds have shown promise in reducing intraocular pressure and managing vision-related disorders by inhibiting LIMK2 activity or expression .

Peptide Synthesis

The compound is extensively utilized in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for amino acids. The trityl group is particularly advantageous due to its stability under various reaction conditions, facilitating the synthesis of complex peptides.

Table 1: Efficiency of Peptide Synthesis Using 1-Tritylpiperidine-4-carboxylic Acid

| R Group | Equiv of Fmoc-Cys-OR | Reaction Time (h) | Loading (%) |

|---|---|---|---|

| Me | 2 | 24 | >85 |

| Et | 2 | 24 | 55 |

| iPr | 2 | 24 | 46 |

| Bn | 3 | 72 | 8 |

This table illustrates the effectiveness of various substituents in the synthesis process, highlighting the compound's versatility in producing high-yield peptide constructs .

Analytical Chemistry

In addition to its synthetic applications, 1-Tritylpiperidine-4-carboxylic acid is employed in analytical methods for detecting and quantifying related compounds. For instance, gas chromatography-mass spectrometry (GC-MS) techniques have been developed to analyze derivatives formed from this compound.

Case Study: GC-MS Method Development

A study demonstrated the use of GC-MS to identify thiazinane derivatives formed from homocysteine and formaldehyde, utilizing trityl derivatives as intermediates. This method proved effective for routine clinical analysis, showcasing the analytical potential of derivatives from 1-Tritylpiperidine-4-carboxylic acid .

Drug Design and Development

The piperidine moiety is a common structural feature in many drug candidates due to its ability to interact with biological targets effectively. Compounds derived from 1-Tritylpiperidine-4-carboxylic acid have been investigated for their pharmacological properties.

Table 2: Pharmacological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | LIMK2 Inhibition | |

| Compound B | Anticancer Activity | |

| Compound C | Neuroprotective Effects |

This table summarizes various pharmacological activities associated with piperidine derivatives, emphasizing their therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Vorbereitungsmethoden

Reaction Conditions and Optimization

Piperidine-4-carboxylic acid is suspended in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) with a tertiary base such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA). Trityl chloride (1.2–1.5 equivalents) is added dropwise, and the mixture is stirred at room temperature for 24–48 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or mass spectrometry.

Challenges and Solutions :

-

Low Reactivity : Prolonged reaction times or elevated temperatures (40–50°C) improve yields.

-

Solubility Issues : Piperidine-4-carboxylic acid’s zwitterionic nature reduces solubility in organic solvents. Pre-activation of the carboxylic acid as an ester (e.g., methyl or ethyl ester) enhances solubility, followed by tritylation and subsequent ester hydrolysis.

Workup and Isolation

Post-reaction, the mixture is filtered to remove colloidal by-products, and the solvent is evaporated. The crude product is purified via silica gel chromatography using hexane/ethyl acetate gradients. Yields typically range from 50–70%, depending on the steric and electronic environment.

Hydrogenation of Pyridine-4-Carboxylic Acid Derivatives

This method constructs the piperidine ring via catalytic hydrogenation of a pyridine precursor, followed by tritylation.

Stepwise Synthesis

-

Protection of Carboxylic Acid : Pyridine-4-carboxylic acid is esterified (e.g., ethyl ester) using HCl in ethanol to avoid reduction of the carboxylic acid during hydrogenation.

-

Hydrogenation : The ethyl pyridine-4-carboxylate is hydrogenated under H₂ (50–100 psi) with a palladium-on-carbon (Pd/C) or platinum oxide catalyst in ethanol at 25–50°C. This step reduces the pyridine ring to piperidine, yielding ethyl piperidine-4-carboxylate.

-

N-Tritylation : The piperidine ester undergoes tritylation as described in Section 1.1.

-

Ester Hydrolysis : The ethyl ester is hydrolyzed using aqueous NaOH or LiOH in THF/water to yield 1-tritylpiperidine-4-carboxylic acid.

Advantages :

-

High regioselectivity ensures the carboxylic acid remains intact.

-

Hydrogenation conditions from pyridine to piperidine are well-established, with yields exceeding 80%.

Cyclization of Linear Precursors

Cyclization strategies offer an alternative route by constructing the piperidine ring from a linear precursor bearing pre-installed trityl and carboxylic acid groups.

Retrosynthetic Analysis

A δ-amino acid derivative (e.g., 5-aminopentanoic acid) is tritylated at the amine, followed by cyclization to form the piperidine ring.

Experimental Procedure

-

Tritylation of δ-Amino Acid : 5-Aminopentanoic acid is treated with trityl chloride in DCM/collidine to yield N-trityl-5-aminopentanoic acid.

-

Cyclization : Using a coupling agent like HATU or HBTU in DMF, the linear amino acid undergoes intramolecular amide bond formation, forming the piperidine ring. Subsequent reduction of the amide to amine (e.g., via BH₃·THF) yields 1-tritylpiperidine-4-carboxylic acid.

Key Considerations :

-

Cyclization efficiency depends on dilution to favor intramolecular reactions.

-

Post-cyclization reduction must avoid deprotection of the trityl group.

Hydrolysis of 1-Tritylpiperidine-4-Carbonitrile

This two-step approach introduces the carboxylic acid via nitrile hydrolysis.

Synthesis of 1-Tritylpiperidine-4-Carbonitrile

Piperidine-4-carbonitrile is tritylated using trityl chloride under standard conditions (Section 1.1).

Nitrile Hydrolysis

The nitrile is hydrolyzed to a carboxylic acid using:

-

Acidic Conditions : 6M HCl at reflux for 12–24 hours.

Yield Optimization :

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Tritylation | 50–70 | Low | Minimal steps | Low reactivity of secondary amine |

| Hydrogenation | 70–85 | Moderate | High regioselectivity | Multiple protection steps required |

| Cyclization | 40–60 | High | Flexible precursor design | Dilution challenges in cyclization |

| Nitrile Hydrolysis | 60–75 | Moderate | Straightforward hydrolysis | Harsh reaction conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.